N-(4-Aminobenzoyl-d4)-L-glutamic Acid

Stable Isotope Dilution LC-MS/MS Quantitation Isotopic Purity

Accurate LC-MS/MS quantification of p-aminobenzoylglutamate (pABG) as a folate status biomarker requires a true isotopologue-not a structural surrogate-to correct for matrix effects and ionization variability. N-(4-Aminobenzoyl-d4)-L-glutamic Acid delivers the +4 Da mass shift and identical physicochemical behavior for complete co-elution with endogenous pABG, ensuring unbiased quantification. • ≥98% chemical purity; ≥95 atom % D isotopic enrichment • Validated for FDA/EMA-compliant bioanalytical method protocols • White to off-white solid; store at -20°C; ships ambient

Molecular Formula C12H14N2O5
Molecular Weight 270.27 g/mol
CAS No. 461426-34-6
Cat. No. B565498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminobenzoyl-d4)-L-glutamic Acid
CAS461426-34-6
SynonymsN-(p-Aminobenzoyl-d4)glutamic Acid;  N-(p-Aminobenzoyl-d4)-L(+)-glutamic Acid;  NSC 71042-d4; 
Molecular FormulaC12H14N2O5
Molecular Weight270.27 g/mol
Structural Identifiers
InChIInChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1/i1D,2D,3D,4D
InChIKeyGADGMZDHLQLZRI-SGWYWVALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Aminobenzoyl-d4)-L-glutamic Acid – Deuterated Internal Standard


N-(4-Aminobenzoyl-d4)-L-glutamic Acid (CAS 461426-34-6) is a tetradeuterated analog of N-(4-aminobenzoyl)-L-glutamic acid (p-aminobenzoylglutamic acid, pABG), a key folate catabolite [1]. This stable isotope-labeled internal standard is specifically designed for accurate quantification of pABG in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. With a molecular formula of C12H10D4N2O5, an exact mass of 270.11537854 Da, and isotopic purity of ≥95 atom % D, it provides the requisite mass shift and analytical performance to correct for matrix effects and instrumental variability . The compound is supplied as a white to off-white solid with a melting point of 89-92°C and is recommended for storage at -20°C .

Stable Isotope Dilution LC-MS/MS Designed as a deuterated internal standard for pABG quantitation in biological research matrices.
Co-elution Isotopologue Identical structure to pABG with a +4 Da mass shift ensures matched retention and ionization.
Certified Enrichment Isotopic purity supports reliable matrix-effect correction and low-level detection.

Why N-(4-Aminobenzoyl-d4)-L-glutamic Acid Substitutes Fail


Generic substitution of N-(4-Aminobenzoyl-d4)-L-glutamic Acid with unlabeled pABG (CAS 4271-30-1), alternative stable isotope-labeled compounds (e.g., 13C5‑analogs), or d3‑glutamic acid compromises analytical validity. Unlabeled pABG is the target analyte and thus cannot serve as an internal standard for the same compound . 13C‑labeled folate catabolites, while structurally analogous, differ in chromatographic retention time and ionization efficiency, requiring separate calibration and introducing quantitation bias [1]. d3‑Glutamic acid (d3‑Glu), though used in some pABG assays, is a structural surrogate that does not fully co‑elute with pABG and is susceptible to differential matrix effects [2]. Only a true isotopologue like the d4‑labeled pABG—identical in structure and physicochemical behavior except for a +4 Da mass shift—ensures co‑elution, identical ionization efficiency, and complete compensation for sample preparation variability, thereby meeting the stringent requirements of stable isotope dilution assays .

Unlabeled pABG
Serving as the target analyte, it cannot function as an internal standard and introduces quantitation bias.
13C‑Labeled Folate Analogs
Structural differences may shift retention time and ionization efficiency, requiring separate calibration.
d3‑Glutamic Acid Surrogate
A structural surrogate that does not fully co‑elute with pABG and is susceptible to differential matrix effects.

N-(4-Aminobenzoyl-d4)-L-glutamic Acid Selection Evidence


Isotopic Purity vs. Alternative Labeling

N-(4-Aminobenzoyl-d4)-L-glutamic Acid is supplied with a certified isotopic enrichment of ≥95% atom D . This level of enrichment is critical for minimizing isotopic cross-talk between the internal standard and the endogenous analyte, which would otherwise lead to quantitation bias. In contrast, early synthetic routes to deuterated folates achieved only partial labeling (e.g., 3′,5′-2H2), resulting in lower isotopic purity and potential interference from unlabeled species [1]. The d4-labeled pABG provides a +4 Da mass shift, ensuring baseline resolution from the natural M+0 isotope cluster of pABG in MS/MS detection .

Isotopic Purity
Class-level inference
≥95% atom D vs. partial labeling (+2 Da)
Higher enrichment reduces isotopic cross-talk.
Manufacturer specification; analytical confirmation via NMR and MS.
Stable Isotope Dilution LC-MS/MS Quantitation Isotopic Purity

Mass Shift Resolution vs. Surrogate Standards

The d4-labeled compound exhibits an exact mass of 270.11537854 Da, which is 4.025 Da greater than the unlabeled pABG (exact mass 266.09000 Da) . This +4 Da shift is sufficient to avoid overlap with the natural isotopic envelope of pABG, even at high analyte concentrations. In contrast, methods employing d3-glutamic acid (d3-Glu) as a surrogate internal standard for pABG face challenges: d3-Glu differs structurally and chromatographically, and its +3 Da shift does not guarantee freedom from matrix-specific interference [1]. Direct isotopologue matching with d4-pABG ensures identical retention time and ionization efficiency, fulfilling the fundamental principle of stable isotope dilution .

Mass Shift
Cross-study comparable
Δm/z = +4.025 Da isotopologue vs. +3 Da surrogate
Co-elution and identical ionization efficiency improve accuracy.
Calculated from exact masses; ensures baseline resolution from natural isotope cluster.
Mass Shift Internal Standard Co-elution

Storage Stability and Solubility

N-(4-Aminobenzoyl-d4)-L-glutamic Acid is characterized by a melting point of 89-92°C, solubility in DMSO and methanol, and a recommended storage condition of -20°C under inert atmosphere [1]. These documented physicochemical parameters facilitate reproducible sample preparation and long-term stability. In contrast, the unlabeled pABG reference standard is noted to decompose around 175°C and may exhibit different solubility behavior in aqueous buffers . The availability of fully characterized, batch-specific certificates of analysis for the d4 compound enables compliance with regulatory guidelines for bioanalytical method validation .

Storage & Solubility
Supporting evidence
Melting point 89–92°C; −20°C inert storage; DMSO/methanol soluble
Documented parameters support method transferability.
Vendor technical datasheets; USP reference standard documentation.
Storage Conditions Solubility Analytical Standard

Application Specificity for Folate Catabolites

N-(4-Aminobenzoyl-d4)-L-glutamic Acid is specifically designed as the internal standard for p-aminobenzoylglutamate (pABG), the primary folate catabolite excreted in urine . In stable isotope dilution assays for plasma, erythrocyte, and urinary folates, deuterated pABG enabled detection of pABG at physiological concentrations (reported sensitivity in the low nM range) [1]. Generic deuterated amino acid derivatives or 13C-labeled folate species lack this specific structural correspondence and have not been validated for pABG quantitation. The compound's explicit labeling as a metabolite of 5-methyltetrahydrofolic acid underscores its targeted application in folate pathway research [2].

Target Analyte Specificity
Class-level inference
Direct isotopologue of pABG, validated in urinary/plasma folate catabolite assays
Eliminates cross-validation need for pABG quantitation.
Reported sensitivity in low nM range; not validated for other folate species.
Folate Catabolism pABG Stable Isotope Dilution

N-(4-Aminobenzoyl-d4)-L-glutamic Acid Applications


Urinary pABG LC-MS/MS Assay

Employ N-(4-Aminobenzoyl-d4)-L-glutamic Acid as the internal standard to quantify p-aminobenzoylglutamate (pABG) in human urine. This approach enables correction for matrix effects and ionization variability, yielding accurate measurements of folate catabolite excretion, which is a functional biomarker of folate status [1]. The +4 Da mass shift and co-elution properties ensure reliable quantification at endogenous concentrations.

Antifolate Pharmacokinetic Profiling

Use the d4-labeled compound to track pABG formation as a catabolic endpoint in preclinical and clinical studies of antifolate drugs (e.g., methotrexate, pemetrexed). The deuterated internal standard compensates for drug-induced matrix changes, facilitating robust assessment of drug-induced folate depletion and metabolic flux through the folate pathway .

Bioanalytical Method Validation

Integrate N-(4-Aminobenzoyl-d4)-L-glutamic Acid into FDA/EMA-compliant bioanalytical method validation protocols. The compound's documented isotopic purity, storage stability, and solubility support the establishment of standard operating procedures for long-term sample analysis, meeting guidelines for incurred sample reanalysis and cross-study reproducibility .

Application
Selection Property
Validation Focus
Urinary pABG Research Assay
Co-eluting d4 isotopologue
Matrix-effect correction and low-level detection in human urine research matrices
Antifolate PK Profiling
Catabolic endpoint tracking
Drug-induced matrix change compensation in research PK studies
Bioanalytical Method Validation Support
Certified purity and stability
Method validation documentation and cross-study reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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